Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate involves several steps. One common synthetic route includes the reaction of cyclobutanone with ethyl bromoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with an epoxide, such as oxirane, under specific conditions to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biochemistry: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Pharmacology: Research is conducted to explore its potential as a drug candidate or as a precursor in drug synthesis.
Materials Science: It is investigated for its properties in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate involves its interaction with specific molecular targets. The epoxide group in the compound is highly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[1-(oxiran-2-yl)cyclopropyl]acetate: This compound has a cyclopropyl ring instead of a cyclobutyl ring, which may result in different reactivity and properties.
Ethyl 2-[1-(oxiran-2-yl)cyclopentyl]acetate: The presence of a cyclopentyl ring can influence the compound’s stability and reactivity.
Ethyl 2-[1-(oxiran-2-yl)cyclohexyl]acetate: The larger cyclohexyl ring may affect the compound’s steric interactions and overall behavior in chemical reactions.
Properties
IUPAC Name |
ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-12-9(11)6-10(4-3-5-10)8-7-13-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYUWYFARLUYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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